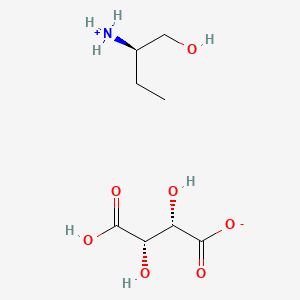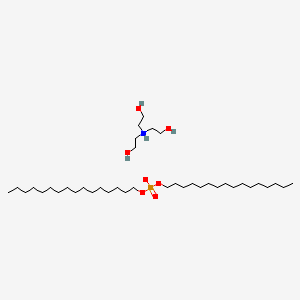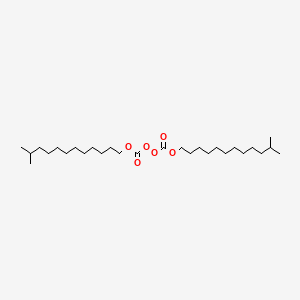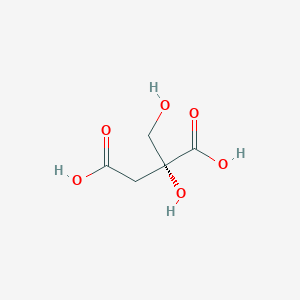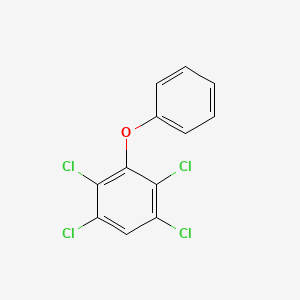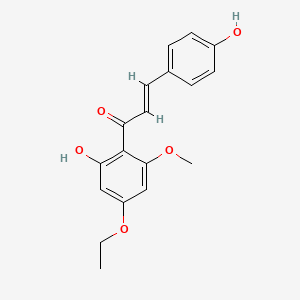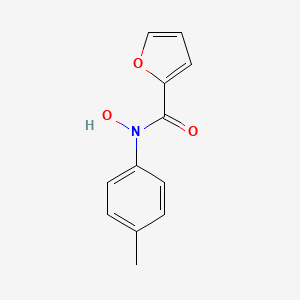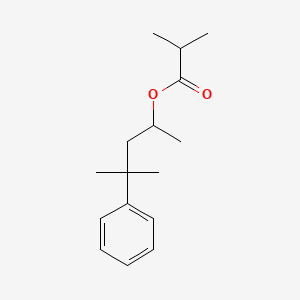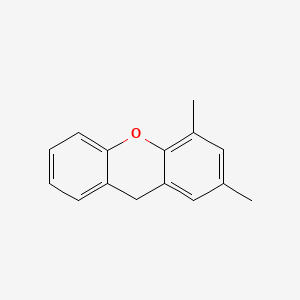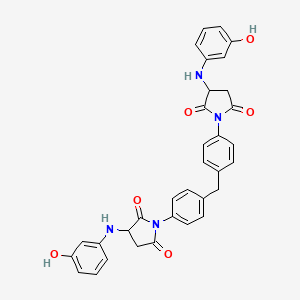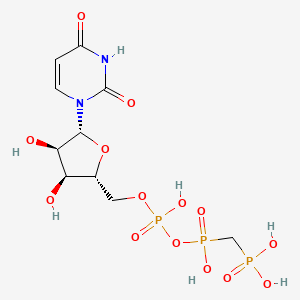
Uridine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of uridine monophosphate, which is a nucleotide used as a monomer in RNA. The addition of (phosphonomethyl)phosphonic acid introduces unique properties that make this compound valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid typically involves the reaction of uridine 5’-monophosphate with (phosphonomethyl)phosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the anhydride bond. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.
化学反応の分析
Types of Reactions
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield uridine 5’-monophosphate derivatives with additional oxygen atoms, while reduction may produce simpler forms of the compound.
科学的研究の応用
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in cognitive enhancement and neuroprotection.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
作用機序
The mechanism of action of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways related to RNA synthesis and cellular metabolism. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
Uridine monophosphate: A simpler form without the (phosphonomethyl)phosphonic acid group.
Cytidine monophosphate: Another nucleotide used in RNA synthesis.
Adenosine monophosphate: A nucleotide involved in energy transfer and signaling.
Uniqueness
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to the presence of the (phosphonomethyl)phosphonic acid group, which imparts distinct chemical and biological properties. This makes it more versatile in research applications compared to its simpler counterparts.
特性
CAS番号 |
71850-06-1 |
|---|---|
分子式 |
C10H17N2O14P3 |
分子量 |
482.17 g/mol |
IUPAC名 |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-29(22,23)26-28(20,21)4-27(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,20,21)(H,22,23)(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChIキー |
YAMUBYIKSYFVRX-ZOQUXTDFSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


